molecular formula C13H11N3.2ClH<br>C13H11N3.2HCl<br>C13H13Cl2N3 B1679166 Proflavine dihydrochloride CAS No. 531-73-7

Proflavine dihydrochloride

Cat. No.: B1679166
CAS No.: 531-73-7
M. Wt: 282.17 g/mol
InChI Key: YHIHFKAEJAVELI-UHFFFAOYSA-N
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Description

Proflavine dihydrochloride, also known as 3,6-diaminoacridine dihydrochloride, is a derivative of acriflavine. It is a fluorescent dye and a potent antimicrobial agent. Historically, it has been used as a topical antiseptic and was once employed as a urinary antiseptic. This compound is known for its ability to intercalate into DNA, causing mutations by inserting itself between base pairs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proflavine dihydrochloride is synthesized from acridine through a series of chemical reactions. The primary synthetic route involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield 3,6-diaminoacridine. This compound is then reacted with hydrochloric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality for medical and research applications .

Chemical Reactions Analysis

Types of Reactions: Proflavine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Proflavine can be oxidized to form various derivatives, depending on the conditions and reagents used.

    Reduction: The nitro groups in the precursor compounds are reduced to amino groups during synthesis.

    Substitution: Proflavine can participate in substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of proflavine, which can have different biological and chemical properties .

Scientific Research Applications

Proflavine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acriflavine: Another acridine derivative with similar antimicrobial properties.

    Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology.

    DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA.

Uniqueness: Proflavine dihydrochloride is unique due to its dual role as both a fluorescent dye and an antimicrobial agent. Its ability to induce mutations by intercalating into DNA sets it apart from many other antimicrobial compounds, which typically act through different mechanisms .

Properties

IUPAC Name

acridine-3,6-diamine;dihydrochloride
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InChI

InChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YHIHFKAEJAVELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3.2HCl, C13H13Cl2N3
Record name PROFLAVINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID80967622
Record name Acridine-3,6-diamine--hydrogen chloride (1/2)
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Molecular Weight

282.17 g/mol
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Physical Description

Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0.
Record name PROFLAVINE DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name PROFLAVINE DIHYDROCHLORIDE
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CAS No.

531-73-7
Record name PROFLAVINE DIHYDROCHLORIDE
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Record name Proflavine dihydrochloride [NF]
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Record name Acridine-3,6-diamine--hydrogen chloride (1/2)
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Record name PROFLAVINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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